Bis-methacrylate-PEG5
Description
Contextualization within Poly(ethylene glycol)-Based Macromonomers
Bis-methacrylate-PEG5 belongs to a class of molecules known as poly(ethylene glycol) (PEG)-based macromonomers. PEG is a polymer well-regarded for its biocompatibility, water solubility, and low toxicity, making it a desirable component in biomedical applications. rsc.orgnih.govmdpi.com Macromonomers, or macromers, are macromolecules that contain a polymerizable group, allowing them to act as large monomers in polymerization reactions. rsc.org
The structure of this compound features a central PEG core with five repeating ethylene (B1197577) glycol units, flanked on both ends by methacrylate (B99206) groups. This bifunctional nature is central to its utility. The PEG component imparts flexibility and hydrophilicity to the resulting polymer network, while the terminal methacrylate groups are readily polymerizable, typically through free-radical polymerization. rsc.orgnih.gov The molecular weight of the PEG chain in such macromonomers can vary, but this compound specifically denotes a chain with five ethylene glycol repeats. rsc.org
Role as a Multifunctional Crosslinking Agent and Linker in Polymer Science
The primary role of this compound in polymer science is that of a multifunctional crosslinking agent or linker. glpbio.commedchemexpress.com Crosslinking is a process that links polymer chains together, forming a three-dimensional network. The resulting crosslinked polymers, often hydrogels, exhibit properties that are distinct from their linear counterparts, such as increased mechanical strength and the ability to swell in water without dissolving. researchgate.net
The two methacrylate groups on this compound allow it to connect two growing polymer chains, thereby forming a crosslink. The length and flexibility of the PEG5 spacer are crucial in determining the properties of the final polymer network, such as the mesh size, swelling ratio, and mechanical characteristics of the resulting hydrogel. nih.gov By varying the concentration of this compound, researchers can precisely control the crosslinking density and, consequently, the physical properties of the polymer. nih.gov This makes it a valuable tool for creating materials with tunable properties for specific applications. mdpi.com
Overview of Academic Research Trajectories for this compound
Academic research involving this compound and similar PEG-based dimethacrylates is diverse and expanding. A significant area of investigation is in the development of hydrogels for biomedical applications, such as tissue engineering and drug delivery. nih.govnih.govresearchgate.net Researchers are exploring how the incorporation of this compound influences the biocompatibility, biodegradability, and mechanical properties of these hydrogels. nih.govnih.gov
Another research trajectory focuses on its use in creating "smart" or stimuli-responsive materials. The inherent properties of the PEG chain can be exploited to create hydrogels that respond to changes in their environment, such as temperature or pH. researchgate.net Furthermore, this compound is utilized in the synthesis of more complex polymer architectures, including brush polymers. rsc.orgrsc.org In the field of proteomics and drug discovery, PEG-based linkers like this compound are employed in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins. glpbio.commedchemexpress.com
The ongoing research continues to uncover new possibilities for this compound, solidifying its importance as a versatile building block in the design and synthesis of advanced polymeric materials.
| Property | Value |
| Chemical Formula | C18H30O8 |
| Molar Mass | 374.43 g/mol |
| CAS Number | 13497-24-0 |
| Core Structure | Poly(ethylene glycol) with 5 repeating units |
| Functional Groups | Two terminal methacrylate groups |
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O8/c1-15(2)17(19)25-13-11-23-9-7-21-5-6-22-8-10-24-12-14-26-18(20)16(3)4/h1,3,5-14H2,2,4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKURBRFOOUSNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOCCOCCOCCOCCOC(=O)C(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Polymerization Kinetics of Bis Methacrylate Peg5 Systems
Chemical Synthesis Pathways for Bis-methacrylate-PEG5 and Analogues
The synthesis of bis-methacrylate-polyethylene glycol 5 (this compound) and its analogues can be achieved through various chemical pathways. These methods often involve the esterification of polyethylene (B3416737) glycol (PEG) with methacrylic acid or its derivatives.
One common approach is the reaction of polyethylene glycol with methacrylic anhydride (B1165640). researchgate.netresearchgate.net This reaction can be facilitated by a catalyst. For instance, an eco-friendly approach utilizes Maghnite-H+, a proton-exchanged montmorillonite (B579905) clay, as a catalyst to replace potentially toxic reagents like triethylamine. researchgate.netresearchgate.net The synthesis is typically performed in a solvent such as dichloromethane (B109758) at room temperature. researchgate.netresearchgate.net The yield of this reaction can be optimized by adjusting parameters like reaction time, temperature, and the amounts of catalyst and methacrylic anhydride. researchgate.netresearchgate.net A study demonstrated that a 98% yield could be achieved at room temperature with a 5-hour reaction time. researchgate.netresearchgate.net
Another synthetic route involves the reaction of glycidyl (B131873) methacrylate (B99206), where the epoxide ring is opened to create a dimethacrylate macromonomer. ajol.info This method has been shown to produce bis(2-hydroxy-3-(methacryloyloxy) propyl) fumarate (B1241708) with a yield of 62.23% using Maghnite-H+ as a catalyst over a 72-hour period. ajol.info
Controlled Synthesis Strategies (e.g., Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization for related monomers)
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with well-defined architectures, low polydispersity, and high end-group functionality. sigmaaldrich.comnih.gov While specific literature on the direct RAFT synthesis of this compound is limited, the principles of RAFT polymerization are widely applied to methacrylate monomers, providing a strong basis for its potential application. sigmaaldrich.comnih.govacs.org
The RAFT process involves a conventional free-radical polymerization in the presence of a suitable chain transfer agent (CTA). nih.gov The choice of CTA is crucial and depends on the monomer and reaction conditions. nih.gov For methacrylates, trithiocarbonates are often effective CTAs. acs.org
The general mechanism of RAFT allows for the controlled growth of polymer chains, leading to polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ). nih.gov For instance, the RAFT polymerization of methyl methacrylate (MMA) using specific CTAs has yielded polymers with Đ values below 1.5. nih.gov Researchers have demonstrated that high molar ratios of initiator to CTA can lead to predictable molecular weights without compromising the low dispersity. nih.gov
The synthesis of block copolymers is also a key advantage of RAFT polymerization. nih.gov A macro-CTA, such as a pre-synthesized polymethyl methacrylate (PMMA), can be used to initiate the polymerization of a second monomer, leading to the formation of a block copolymer. nih.gov This approach has been successfully used for the copolymerization of styrene (B11656) and butyl acrylate (B77674) from a PMMA macro-CTA. nih.gov
The table below summarizes data from RAFT polymerization of methyl methacrylate (MMA) using different CTAs, showcasing the level of control achievable with this technique.
| RAFT Agent | Polymerization Time (hours) | Mn ( g/mol ) | PDI | % Conversion (NMR) |
| 722987 | 4 | 8,468 | 1.14 | 24.5 |
Data sourced from a study by researchers at CSIRO on the RAFT polymerization of methyl methacrylate. sigmaaldrich.com
Eco-Friendly and Catalytic Synthesis Approaches
In recent years, there has been a growing emphasis on developing environmentally friendly and sustainable methods for chemical synthesis. For the synthesis of bis-methacrylate-PEG analogues, such as polyethylene glycol dimethacrylate (PEGDM), green catalysts have been successfully employed. researchgate.netresearchgate.net
One notable example is the use of Maghnite-H+, a proton-exchanged montmorillonite clay, as a solid acid catalyst. researchgate.netresearchgate.net This clay-based catalyst offers an eco-friendly alternative to traditional, often toxic, catalysts like triethylamine. researchgate.netresearchgate.net The synthesis of PEGDM with varying molecular weights of PEG has been achieved using Maghnite-H+ in the presence of methacrylic anhydride and dichloromethane as a solvent. researchgate.netresearchgate.net This method has demonstrated high yields (up to 98%) at room temperature, highlighting its efficiency and mild reaction conditions. researchgate.netresearchgate.net
The use of polyethylene glycol (PEG) itself as a green reaction medium has also been explored for the synthesis of complex organic molecules. nih.gov For example, PEG-400 has been utilized as a biodegradable and recyclable solvent for the one-pot, multi-component synthesis of asymmetrical bis-spirooxindole derivatives at room temperature. nih.gov
Furthermore, hydrolyzable block copolymers for eco-friendly marine coatings have been synthesized via RAFT polymerization using a PEG-based macro-chain transfer agent. mdpi.com This approach allows for the creation of self-polishing materials that minimize environmental impact. mdpi.com The synthesis involves creating a block copolymer with a hydrophilic PEG block and a hydrolyzable polysiloxane-based block. mdpi.com
The table below details the synthesis of a dimethacrylate macromonomer using an eco-friendly catalyst.
| Catalyst | Monomer | Reaction Time (h) | Yield (%) |
| Maghnite-H+ | Glycidyl Methacrylate | 72 | 62.23 |
Data from the synthesis of bis(2-hydroxy-3-(methacryloyloxy) propyl) fumarate. ajol.info
Polymerization Mechanisms Initiated by this compound
This compound, as a difunctional monomer, can participate in various polymerization reactions, leading to the formation of crosslinked polymer networks. The primary mechanisms by which this occurs are free-radical polymerization and photopolymerization.
Free-Radical Polymerization Dynamics
Free-radical polymerization is a common method for polymerizing methacrylate monomers. The process is initiated by a free-radical initiator, which decomposes to form active radical species. These radicals then react with the methacrylate double bonds, propagating the polymer chain.
The kinetics of free-radical polymerization of methacrylates can be influenced by several factors, including the concentrations of the monomer, initiator, and any catalysts or chain transfer agents present. ripublication.com For instance, in the phase-transfer catalyzed polymerization of methyl methacrylate (MMA) and ethyl methacrylate (EMA), the reaction order with respect to the monomer can deviate from the typical first order due to factors like the monomer's involvement in the initiation step or the onset of the gel effect. ripublication.com
The gel effect, or autoacceleration, is a phenomenon often observed in the bulk polymerization of methacrylates. researchgate.net As the polymerization proceeds, the viscosity of the system increases, which restricts the diffusion and mobility of macroradicals and pendant double bonds. researchgate.net This slows down the termination rate, leading to an increase in the concentration of radical species and a corresponding acceleration in the polymerization rate. researchgate.net
The structure of the methacrylate monomer itself also plays a significant role in the polymerization dynamics. For example, the presence of bulky substituent groups can influence the polymerization rate and the properties of the resulting polymer. scielo.br
The table below presents data on the activation energies for the thermal radical polymerization of different bis(methacrylamide) (B8063412) monomers, which are structurally related to bis-methacrylates.
| Monomer | Activation Energy (Ea) (kJ mol-1) |
| N,N'-(butane-1,4-diyl)-bis(2-methacrylamide) | -182.7 |
| N,N'-(octane-1,8-diyl-)bis(2-methylacrylamide) | -165.8 |
| N,N'-(1,4-phenylene)-bis(2-methylacrylamide) | -156.7 |
Data from a study on the thermal polymerization of bis(methacrylamide)s. scielo.br
Photopolymerization Kinetics and Mechanisms
Photopolymerization is a widely used technique for curing dimethacrylate resins, particularly in applications requiring rapid, on-demand polymerization. researchgate.net This process is initiated by a photoinitiator that absorbs light of a specific wavelength to generate free radicals. researchgate.net
The kinetics of photopolymerization of dimethacrylate systems are complex and influenced by several factors, including the chemical structure of the monomers, the viscosity of the resin mixture, and the presence of any diluent monomers. nist.gov For example, in dental resins, low-viscosity diluent monomers like triethylene glycol dimethacrylate (TEGDMA) are often added to high-viscosity base monomers like Bis-GMA to improve handling and polymerization kinetics. nist.gov
The rate of photopolymerization and the final degree of conversion are strongly influenced by the mobility of the reactive species. researchgate.net As the crosslinked network forms, diffusion becomes limited, which can lead to autoacceleration followed by vitrification, where the reaction slows down significantly as the system becomes glassy. researchgate.netpsu.edu The presence of fillers, such as hydroxyapatite, can also affect the photopolymerization kinetics by scattering light and interacting with the monomer and polymer chains. psu.edu
Hydrogen bonding interactions between monomer molecules can also play a crucial role in the photopolymerization kinetics of methacrylate resins. nist.gov These interactions can affect the viscosity of the resin and the reactivity of the monomers. nist.gov
The table below shows the effect of a diluent monomer (TEGDMA) on the photopolymerization reactivity of different base resins.
| Base Resin | Diluent Concentration (mol%) | Relative Reactivity |
| UDMA | Low | High |
| Bis-GMA | Near Equivalent | High |
| EBPADMA | High | Low |
Data adapted from a study on the photopolymerization kinetics of methacrylate dental resins. nist.gov
Coordination and Anionic Polymerization Relevance to Methacrylates
While free-radical and photopolymerization are the most common methods for polymerizing bis-methacrylates, coordination and anionic polymerization are also highly relevant to methacrylate monomers in general, offering pathways to polymers with high molecular weight and controlled stereochemistry. mdpi.comresearchgate.net
Coordination Polymerization utilizes transition metal catalysts, such as metallocenes, to control the polymerization process. mdpi.comresearchgate.net This method can produce high molecular weight poly(methyl methacrylate) (PMMA). mdpi.comresearchgate.net The catalytic activity and the resulting polymer's molecular weight are influenced by factors like the metal, ligand, temperature, and the presence of a cocatalyst. mdpi.com For instance, lanthanocene catalysts have shown high activity in the coordination polymerization of MMA, yielding PMMA with molecular weights as high as 1.52 x 10^6 g/mol and narrow molecular weight distributions. researchgate.net In some systems, the polymerization rate has been found to be first-order with respect to both the monomer and catalyst concentrations. researchgate.net
Anionic Polymerization of methacrylates can produce polymers with well-defined structures and narrow molecular weight distributions, especially when conducted at low temperatures. kpi.uauliege.be However, this method can be challenging due to side reactions, such as the initiator attacking the ester group of the monomer. kpi.ua The choice of initiator is critical; for example, 1,1-diphenylhexyllithium has been used to polymerize tert-butyl methacrylate to a high molecular weight with a narrow molecular weight distribution. kpi.ua The use of certain additives, like LiCl, can help to control the polymerization and enable the synthesis of block copolymers. uliege.be Metal-free anionic polymerization of MMA has also been investigated using initiators like tetrabutylammonium (B224687) salts, although termination reactions can be a factor. tandfonline.comcas.cn
The table below summarizes results from the coordination polymerization of methyl methacrylate (MMA) using a lanthanocene catalyst.
| Catalyst System | Polymerization Conditions | Mw ( g/mol ) | PDI | MMA Conversion (%) |
| O(C2H4C5H3CH3)2LnCl (Ln=Y, Nd, Sm) | Bulk | 1.52 x 10^6 | 1.3 | >80 |
Data from a study on the polymerization of MMA by a single component lanthanocene chloride catalyst. researchgate.net
Crosslinking Reaction Mechanisms and Network Formation Principles
The fundamental crosslinking mechanism for this compound involves the chain-growth free-radical polymerization of its terminal methacrylate groups. sigmaaldrich.cn This process is typically initiated by photoinitiators that generate radicals upon exposure to light (photopolymerization) or by thermal initiators. Each this compound molecule can participate in two separate growing polymer chains, acting as a crosslinker to form a three-dimensional network. nih.gov
The development of this network is a complex process that moves from a liquid state to a gelled, rubbery phase, and finally to a glassy solid. nih.gov The final properties of the polymer are highly dependent on the degree of conversion (DC) of the methacrylate double bonds and the resulting network architecture. mdpi.com
Role of this compound in Interpenetrating Polymer Network Formation
An Interpenetrating Polymer Network (IPN) is a material composed of two or more distinct crosslinked polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. rsc.orgmdpi.com The unique architecture of IPNs allows for the combination of properties from the constituent polymers, often resulting in synergistic effects.
This compound is an ideal candidate for forming one of the component networks within an IPN. Its role is that of a primary network former or crosslinker. The process can be sequential, where a pre-existing network is swollen with this compound monomer and an initiator, which is then polymerized in situ. Alternatively, in a simultaneous IPN, the precursors for both networks are mixed and polymerized concurrently but by independent, non-interfering reaction mechanisms. rsc.org
Factors Influencing Crosslinking Efficiency and Network Homogeneity
The efficiency of the crosslinking reaction and the homogeneity of the resulting polymer network are not inherent properties but are influenced by a variety of chemical and physical factors. acs.org A homogeneous network, characterized by a uniform crosslink density, generally exhibits superior and more predictable mechanical properties. mdpi.comnih.gov In contrast, network heterogeneity, often arising from the formation of dense microgel regions, can compromise material integrity. mdpi.comnih.gov
Several key factors govern the crosslinking of this compound systems:
Initiation Conditions: In photopolymerization, the intensity of the initiating light plays a critical role. High light intensities can accelerate the polymerization rate but may lead to the formation of shorter polymer chains and increased network heterogeneity. nih.gov Conversely, lower light intensities can result in a more controlled polymerization and a more uniform network, potentially allowing for a different network in an IPN system to gel first. rsc.orgrsc.org
Monomer Flexibility and Structure: The structure of the dimethacrylate monomer is paramount. The flexible, long-chain nature of the PEG5 linker in this compound, compared to rigid monomers like bisphenol A-glycidyl methacrylate (Bis-GMA), influences network formation. acs.org Increased chain flexibility can enhance rotational mobility, potentially leading to a higher degree of conversion. However, it may also increase the likelihood of intramolecular cyclization, where a pendant methacrylate group reacts with the radical on the same chain, forming a loop that does not contribute to the load-bearing network structure. acs.org
Crosslinker Concentration and Chain Length: The concentration of the crosslinking monomer directly impacts the theoretical crosslink density. mdpi.com Studies on various dimethacrylates show that the length of the linker between the functional groups affects the final properties. mdpi.comnih.gov Longer, more flexible chains like the PEG5 in this compound can lead to networks with lower modulus but potentially higher toughness compared to those formed from shorter, more rigid crosslinkers. nih.gov
Reaction Environment: The polymerization temperature and the presence of a solvent affect the viscosity of the reaction medium and the mobility of the growing polymer chains. Polymerization at temperatures well above the glass transition temperature (Tg) of the forming network facilitates higher monomer conversion and a more homogeneous network. acs.org
The interplay of these factors is summarized in the table below, providing a predictive overview of their impact on the polymer network formed from this compound.
| Factor | Condition | Effect on Crosslinking Efficiency (Degree of Conversion) | Effect on Network Homogeneity | Governing Principle |
|---|---|---|---|---|
| Light Intensity | Low | May be lower or require longer time | Potentially Higher | Slower polymerization allows for more uniform chain growth and less microgel formation. rsc.org |
| High | Higher/Faster Rate | Potentially Lower | Rapid polymerization can trap radicals in dense microgel regions, leading to heterogeneity. nih.gov | |
| Monomer Flexibility | Flexible (e.g., this compound) | Potentially Higher | Can be Lower | Increased chain mobility allows for higher conversion but also increases the probability of intramolecular cyclization. acs.org |
| Rigid (e.g., Bis-GMA) | Often Lower (due to vitrification) | Can be Higher | Reduced chain mobility limits cyclization, favoring intermolecular crosslinks, but can lead to early vitrification. mdpi.com | |
| Crosslinker Concentration | Low | Lower Crosslink Density | Higher (less constrained) | Fewer crosslinks result in a looser network with more mobile chains. nih.gov |
| High | Higher Crosslink Density | Lower (more constrained) | Increased crosslinking restricts chain mobility early in the reaction, potentially trapping unreacted groups. nih.gov |
Engineered Polymeric Architectures Incorporating Bis Methacrylate Peg5
Design and Fabrication of Hydrogel Systems
The design and fabrication of hydrogel systems using bis-methacrylate functionalized PEG, such as Bis-methacrylate-PEG5, are critical for their application in the biomedical field. The ability to control the physical and chemical properties of these hydrogels allows for the creation of scaffolds that can mimic the complex environment of biological tissues.
PEG-Based Hydrogel Scaffolds for Biomedical Applications
PEG-based hydrogels are widely utilized in medicine due to their resemblance to the body's biological components. nsf.gov Their hydrophilic nature, porous structure, and elastic mechanical properties make them suitable for promoting cell proliferation and providing tissue support. nsf.gov Three-dimensional (3D) hydrogel scaffolds are particularly attractive for tissue regeneration as they facilitate cell migration and fluid exchange. tandfonline.com The material properties of these hydrogels, which can be synthesized to mimic the physical properties of the extracellular matrix, are crucial for influencing cellular migration and differentiation. tandfonline.com
PEGDMA, a well-studied form of bis-methacrylated PEG, is a versatile and highly tunable hydrogel that can be photocured using a photoinitiator and electromagnetic radiation. nih.gov These hydrogels are nontoxic, nonimmunogenic, and soluble in common solvents, making them ideal for regenerative medicine. nsf.gov The ability to modify PEG hydrogels allows them to mimic the extracellular matrix effectively. nsf.gov For instance, lyophilization (freeze-drying) of PEGDMA hydrogels can induce microporous voids, creating scaffolds with multiscale porosity suitable for culturing human adipose-derived stem cells. tandfonline.com
The molecular weight of the PEG chain in PEGDMA plays a significant role in the properties of the resulting hydrogel. By varying the molecular weight, the mechanical and adhesive properties of the hydrogels can be precisely adjusted. mdpi.com For example, a study demonstrated that a PEG molecular weight of 2000 Da in a PEGDMA-based hydrogel resulted in a notable adhesive strength of 717.2 kPa on glass surfaces. mdpi.com
Composite and Hybrid Hydrogel Formulations
To enhance the properties of PEG-based hydrogels, composite and hybrid formulations are often developed. These formulations can incorporate other polymers or nanoparticles to improve mechanical strength, bioactivity, and controlled release capabilities. researchgate.netresearchgate.netnih.gov
One approach is to create a hydrogel biocomposite by combining PEGDMA with a biopolymer like nanofibrillated cellulose (NFC). researchgate.net This combination can overcome the low mechanical properties of pure hydrogels, making them suitable for applications that require withstanding higher pressures. researchgate.net Another example involves the development of hybrid hydrogels using gelatin as a crosslinker for a 4-arm-PEG derivative. researchgate.net These hybrid hydrogels have been investigated for the controlled delivery of antibiotics. researchgate.net
The incorporation of nanoparticles into hydrogels creates nanocomposite hydrogels with unique functionalities. nih.gov For instance, PLGA (polylactic-co-glycolic acid) microparticles can be embedded within a PEGDMA hydrogel to achieve a bimodal and sequential release of growth factors. nih.gov This strategy allows for both rapid and sustained release profiles, which can be beneficial for tissue regeneration.
Furthermore, combining PEGDMA with other polymers like gelatin and methylcellulose can create bioinks with the necessary viscosity for extrusion-based 3D printing of scaffolds for bone regeneration. nih.gov The inclusion of gelatin in these scaffolds enhances bioactivity and cell adhesion. nih.gov
Polymer Network Structural Elucidation
Understanding the structure of the polymer network at the micro and nano-scale is essential for predicting and controlling the macroscopic properties of this compound based hydrogels.
Topographical and Morphological Characterization of Polymer Networks
The topography and morphology of polymer networks can be characterized using various techniques, including environmental scanning electron microscopy (ESEM). tandfonline.com ESEM imaging has been used to demonstrate that lyophilization can create microporous voids in PEGDMA hydrogels. tandfonline.com The pore size of these hydrogels can be influenced by the drying method, polymer blend, and thickness of the hydrogel. tandfonline.com
Small-angle neutron scattering (SANS) is another powerful technique for characterizing the structural features of hydrogels. nist.gov SANS studies on PEGDMA hydrogels have shown that those derived from high molecular weight PEGDMA or high oligomer mass fractions exhibit a well-defined structural length scale (correlation length). nist.gov In contrast, hydrogels from lower molecular weight PEGDMA or low oligomer mass fractions can exhibit multiple correlation lengths, suggesting the formation of inhomogeneous gel structures. nist.gov
Understanding Network Density and Connectivity in this compound Copolymers
The density and connectivity of the polymer network are critical parameters that determine the mechanical and swelling properties of hydrogels. The crosslinking density of PEGDMA hydrogels is influenced by the molecular weight of the PEG macromer. nih.gov As the molecular weight of the linear PEG used to synthesize the PEGDMA increases, the concentration of crosslinkable double bonds decreases, leading to a lower crosslinking density. nih.gov
This change in network density directly impacts the swelling behavior of the hydrogel. Hydrogels with lower crosslinking densities, resulting from higher molecular weight PEG precursors, exhibit higher equilibrium swelling ratios. nih.gov The molecular weight between crosslinks is a key parameter used to characterize the network structure. scispace.com
The relationship between synthesis conditions and network structure has been systematically studied. For PEGDMA hydrogels, there is a consistent positive correlation between the expected degree of polymerization between cross-links and the resulting network structure. nih.gov The shear moduli of PEGDMA hydrogels, determined from uniaxial compression measurements, correlate well with the gel's structural properties. nist.gov
Advanced Additive Manufacturing with this compound Resins
This compound and other PEGDMA resins are increasingly used in advanced additive manufacturing techniques, such as stereolithography (SLA), for the fabrication of complex 3D structures for biomedical applications.
Photopolymerizable resins based on PEGDMA are well-suited for SLA 3D printing. nih.gov These resins can be formulated to have the appropriate viscosity for printing. nih.gov For instance, methylcellulose can be used as a viscosity enhancer for liquid PEGDMA to make it suitable for extrusion-based printing. nih.gov
The combination of PEGDMA with other materials in bioinks allows for the creation of 3D printed scaffolds with tunable properties. A hybrid bioink formulation incorporating PEGDMA, gelatin, and methylcellulose has been used to print scaffolds for bone regeneration with compressive strengths ranging between 1 and 2 MPa. nih.gov
Dual-curing polymer network systems have also been developed using PEGDMA. In one study, a mixture of glycidyl (B131873) methacrylate (B99206) (GMA) and PEGDMA was used to create a dual-curing resin. sustech.edu.cn The first stage of curing is initiated by light, followed by a second thermal curing stage. This approach allows for the fabrication of high-performance thermosetting polymers with Young's moduli up to 1607 MPa after the second curing stage. sustech.edu.cn
The development of bio-based resins for 3D printing is also an area of active research. Interpenetrating polymer networks have been synthesized from bio-based PEGDMA and resorcinol diglycidyl ether to create more sustainable materials for additive manufacturing. acs.org
Stereolithography (SLA) Applications in Polymer Fabrication
Stereolithography is a powerful 3D printing technique that builds objects layer-by-layer by selectively curing a liquid photopolymer resin using a focused light source, typically a UV laser. nih.gov The process allows for the creation of intricate and high-resolution three-dimensional structures that would be difficult or impossible to produce with traditional manufacturing methods. mdpi.comsemanticscholar.org
The fundamental principle of SLA involves the photopolymerization of a liquid resin. This resin is a mixture of monomers, oligomers, photoinitiators, and other additives. When the light source strikes the resin, the photoinitiator absorbs the energy and generates free radicals, which in turn initiate a chain reaction, causing the methacrylate groups of monomers and oligomers like PEGDMA to crosslink and form a solid polymer network. nih.govresearchgate.net This localized solidification forms a single layer of the object. The build platform then moves, and a new layer of liquid resin is applied, and the process is repeated until the entire object is fabricated.
PEGDMA is a valuable component in SLA resins due to its biocompatibility, tunable properties, and ability to form hydrogels. mdpi.comnih.gov In the context of "this compound," the short PEG chain imparts flexibility to the resulting polymer network. Its primary role is often as a crosslinking agent, connecting polymer chains to form a stable 3D structure. The concentration and chain length of the PEGDMA can be varied to control the crosslink density, which in turn influences the mechanical properties and swelling behavior of the final object. nih.gov
Recent research has highlighted the use of PEGDMA in combination with other polymers, such as gelatin methacryloyl (GelMA), to create composite bioinks for SLA-based bioprinting. bohrium.combiorxiv.org In these applications, the PEGDMA component contributes to the mechanical integrity of the printed constructs, which is essential for tissue engineering scaffolds. bohrium.combiorxiv.org
Material Design for 3D Printing Technologies
The design of materials for SLA and other 3D printing technologies is a critical aspect that dictates the properties and functionality of the final printed object. For photopolymer resins, the selection and combination of monomers and oligomers are key to achieving desired characteristics such as mechanical strength, flexibility, biocompatibility, and degradation rate. nih.gov
In the formulation of resins containing short-chain PEGDMA, such as one analogous to "this compound," several factors are considered. The low molecular weight of the PEG chain generally leads to a more tightly crosslinked network compared to longer-chain PEGDMA, resulting in a stiffer material. nih.gov This property can be advantageous for applications requiring structural support.
The concentration of PEGDMA in the resin formulation is another critical parameter. A higher concentration of this crosslinker will lead to a higher crosslink density, which generally increases the stiffness and reduces the swelling ratio of the resulting hydrogel. bohrium.com This tunability allows for the creation of materials with a wide range of mechanical properties from a single base resin.
A comparative study on PEGDMA hydrogels fabricated by conventional UV chamber curing versus SLA 3D printing revealed that the fabrication method itself can influence the material properties. SLA-fabricated hydrogels exhibited higher compressive strength and tensile stiffness, which was attributed to the increased UV light exposure during the layer-by-layer printing process. nih.gov
The table below summarizes the mechanical properties of PEGDMA hydrogels prepared by different methods, illustrating the influence of the fabrication process on the final material characteristics.
| Fabrication Method | Compressive Young's Modulus (MPa) | Compressive Strength (MPa) |
| UV Chamber Curing | 8.26 | 3.73 |
| SLA 3D Printing | 13.01 | 4.08 |
This table presents data on the mechanical properties of PEGDMA hydrogels, showing the impact of the fabrication technique on stiffness and strength. nih.gov
Furthermore, PEGDMA can be blended with other oligomers, such as polyurethane acrylate (B77674) (PUA), to enhance the mechanical properties of the printed objects. scispace.com Research has shown that a mixed oligomer resin containing both PUA and PEGDMA can exhibit higher mechanical properties than resins with a single oligomer. scispace.com This approach of blending different monomers and oligomers is a common strategy in material design for 3D printing to create resins with tailored performance characteristics.
Advanced Characterization Techniques for Bis Methacrylate Peg5 Derived Polymeric Materials
Spectroscopic Characterization
Spectroscopic methods are fundamental in elucidating the chemical structure and confirming the polymerization of Bis-methacrylate-PEG5.
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a powerful technique for monitoring the polymerization of methacrylate-based resins. nih.govmdpi.com The degree of conversion from monomer to polymer can be determined by observing the decrease in the intensity of the carbon-carbon double bond (C=C) stretching vibration, typically found around 1636-1640 cm⁻¹. nih.govplos.org In methacrylate (B99206) systems, the C-O stretching doublet at approximately 1300 and 1320 cm⁻¹ can also be monitored. nih.govplos.org Studies on similar dimethacrylate systems like Bis-GMA/TEGDMA have utilized FTIR to determine the degree of conversion and investigate the influence of composition on polymerization kinetics. nih.gov For instance, the disappearance of the vinylidene C=C bonds confirms the progression of the curing reaction. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for assessing the optical properties of the resulting polymers, such as transparency. mdpi.com It can also be employed to monitor the polymerization process, particularly when photoinitiators are used, by observing changes in the absorption spectrum. conicet.gov.ar For instance, in studies of PEG-PDMAEMA block copolymers, UV-Vis spectroscopy is used to measure the transmittance of light through the polymer solution, which changes with temperature and solubility, indicating phase transitions. wisconsin.edu
Table 1: Key Spectroscopic Data for Methacrylate Polymerization Analysis
| Technique | Analyte/Peak of Interest | Wavenumber/Chemical Shift | Application |
| FTIR | Methacrylate C=C stretch | 1636-1640 cm⁻¹ nih.govplos.org | Monitoring degree of conversion nih.gov |
| C-O stretch doublet | ~1300 & 1320 cm⁻¹ nih.govplos.org | Alternative reaction peak nih.gov | |
| ¹H NMR | Vinylic CH₂ protons | 5.9-6.5 ppm researchgate.net | Polymerization kinetics researchgate.net |
| ¹³C NMR | Various | N/A | Quantitative conversion analysis nih.gov |
| UV-Vis | Polymer solution | N/A | Optical transparency, phase transitions mdpi.comwisconsin.edu |
Morphological and Microstructural Analysis
These techniques provide visual information about the surface topography and internal structure of the polymeric materials.
Scanning Electron Microscopy (SEM): SEM is widely used to study the surface morphology, microstructure, and topography of polymers. houstonem.comfilab.fr It can reveal details about the homogeneity of the polymer network, the presence of pores or defects, and the distribution of any fillers or nanoparticles. houstonem.commpg.de For quality control, SEM is used to inspect for surface irregularities and contamination. houstonem.com
Atomic Force Microscopy (AFM): AFM provides high-resolution, three-dimensional images of the sample surface. It is particularly useful for characterizing the nanoscale topography and surface roughness of polymer films derived from this compound.
Transmission Electron Microscopy (TEM): TEM is used to visualize the internal microstructure of the polymer. It is especially valuable for characterizing the size, shape, and distribution of nanoparticles or domains within the polymer matrix, as demonstrated in studies involving silver nanoparticles in methacrylate resins. conicet.gov.ar
Thermal Analysis of Polymeric Networks
Thermal analysis techniques are crucial for determining the thermal stability and transitions of the polymeric materials.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures. 6-napse.comardena.com It can also be used to quantify the composition of the material, such as the filler content. 6-napse.com TGA is typically performed under a controlled atmosphere (e.g., nitrogen or air) at a set heating rate, for instance, 10 °C/min. vt.educore.ac.uk
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature or time. ardena.com It is used to determine thermal transitions such as the glass transition temperature (Tg), which is a critical parameter for understanding the physical state and mechanical properties of the polymer network. nih.gov For dimethacrylate copolymers, DSC has been used to study the effect of monomer ratios on the Tg and the extent of polymerization. nih.gov
Table 2: Typical Thermal Analysis Parameters
| Technique | Parameter Measured | Typical Application |
| TGA | Mass loss vs. Temperature | Decomposition temperature, thermal stability, composition analysis 6-napse.comardena.com |
| DSC | Heat flow vs. Temperature | Glass transition temperature (Tg), melting and crystallization events nih.govardena.com |
Rheological Studies of Polymerizing and Cured Systems
Rheology is the study of the flow and deformation of matter. It provides critical insights into the viscosity of the monomer resin before curing and the viscoelastic properties of the final polymer network.
The viscosity of the initial resin mixture, which can be influenced by the ratio of monomers like this compound, affects the polymerization rate and the processability of the material. mdpi.com For the cured polymer, dynamic oscillatory shear tests can be performed to determine properties such as the storage modulus (G'), loss modulus (G''), and complex viscosity (η*). nih.govnih.gov These parameters describe the elastic and viscous response of the material and are crucial for applications where mechanical performance is important. Studies on similar methacrylate-based composites have shown that the resin composition significantly impacts the rheological properties, with an inverse relationship often observed between polymerization shrinkage and viscosity. nih.gov
X-ray Diffraction and Scattering Techniques for Network Characterization
X-ray techniques are used to probe the atomic and molecular arrangement within the polymer network.
X-ray Diffraction (XRD): While polymers derived from this compound are often amorphous, XRD can be used to detect any crystalline domains or the presence of crystalline fillers.
Small-Angle X-ray Scattering (SAXS): SAXS is a powerful technique for characterizing the nanoscale structure of polymer networks, including hydrogels. nih.gov It can provide information about the average distance between crosslink junctions, which can range from approximately 6 to 16 nm in PEG-based hydrogels, depending on the polymer volume fraction and macromonomer molecular weight. nih.govnih.gov The presence of a correlation peak in the SAXS profile indicates a degree of order within the network and has been correlated with enhanced mechanical properties. nih.gov
Other Advanced Analytical Techniques
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of the polymer.
Electron Backscatter Diffraction (EBSD): EBSD is primarily used for characterizing the crystallographic orientation of crystalline materials. oxinst.comeag.com As most polymers, including those derived from this compound, are amorphous, the application of EBSD is generally not feasible. micro.org.au The technique requires a crystalline lattice to generate the diffraction patterns and is not suitable for amorphous materials like plastics. micro.org.au
Ellipsometry: Spectroscopic ellipsometry is an optical technique used to determine the thickness and refractive index of thin films with high precision. bruker.comsentech.com It is particularly useful for characterizing thin polymer films and can detect changes in these properties with temperature, which can be correlated with phase transitions like the glass transition temperature. beilstein-journals.org
Academic Research Applications of Bis Methacrylate Peg5 Functionalized Polymers
Biomedical Engineering Research Platforms
In biomedical engineering, polymers functionalized with Bis-methacrylate-PEG5 are instrumental in creating platforms that mimic biological environments or serve as vehicles for therapeutic agents. The biocompatibility of the PEG component and the crosslinking capability of the methacrylate (B99206) groups are key to these applications.
Scaffold Development for Tissue Engineering Studies
The development of three-dimensional (3D) scaffolds is fundamental to tissue engineering, providing structural support for cell attachment, proliferation, and differentiation to form new tissue. utdallas.edu Polymers derived from this compound, often referred to as PEG-dimethacrylate (PEG-DMA), are widely used to create these scaffolds due to their tunable properties. nih.gov
Researchers utilize photopolymerization, a process where light is used to initiate the crosslinking of the methacrylate groups, to fabricate hydrogel scaffolds from these polymers. nih.gov This technique offers precise control over the scaffold's architecture, including pore size and interconnectivity, which are critical for nutrient transport and cell migration. nih.gov For instance, model tissue engineering scaffolds have been created by photocuring a resin mixture containing a dimethacrylate and sodium chloride crystals; the subsequent dissolution of the salt leaves a porous and optically clear scaffold suitable for imaging cell growth deep within the structure. nih.gov The biocompatible nature of these polymers supports the viability and growth of various cell types, including mouse fibroblasts and osteoblasts. nih.govnih.gov
The ability to create tailored porous structures that mimic the native extracellular matrix (ECM) is a significant advantage. numberanalytics.commdpi.com Studies have shown that by adjusting the formulation, such as the concentration of the polymer and the porogen (pore-forming agent), the mechanical integrity and porosity of the scaffolds can be controlled to suit specific tissue types. nih.govnumberanalytics.com Research has demonstrated that scaffolds made from materials like 2-hydroxyethyl methacrylate (HEMA)-capped PEG are biocompatible and can be fabricated into complex shapes using techniques like stereolithography, further expanding their utility in regenerative medicine. researchgate.net
Polymeric Formulations for Drug Delivery Systems (focus on design principles)
The design of effective drug delivery systems aims to improve the therapeutic efficacy of drugs by controlling their release and targeting specific sites within the body. sigmaaldrich.com Polymeric formulations using this compound are designed based on several key principles. The inherent properties of the drug, such as its solubility and potency, guide the selection and design of the polymer-based carrier. sigmaaldrich.com
One primary design principle is the encapsulation of therapeutic agents within a polymer matrix to form nanoparticles or hydrogels. sigmaaldrich.com For hydrophobic drugs, encapsulation within a hydrophilic PEG-based matrix can significantly enhance their solubility and bioavailability. xula.edu The crosslinked network of a hydrogel, formed by the polymerization of this compound, can entrap drug molecules, which are then released over time as the matrix swells or degrades. researchgate.net The release rate can be tuned by controlling the crosslink density of the polymer network.
Another core principle is the creation of stimuli-responsive systems. These are "smart" materials designed to release their payload in response to specific environmental triggers, such as changes in pH or temperature. dergipark.org.trmagtech.com.cn While this compound itself is not inherently stimuli-responsive, it can be copolymerized with other monomers that are, allowing for the creation of sophisticated delivery vehicles. The fundamental goal is to achieve a controlled release profile—be it through diffusion, swelling, or erosion of the polymer matrix—to maintain the drug concentration within the therapeutic window for a prolonged period. mdpi.com Research has shown that injectable, photopolymerizable PEG-DMA hydrogels can provide sustained, week-long release of chemotherapeutic agents like temozolomide, demonstrating excellent tolerability and anticancer activity in preclinical models. researchgate.net
Role in Proteolysis Targeting Chimeras (PROTACs) Research as a Linker
Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic molecules designed to hijack the cell's own protein disposal system to eliminate specific disease-causing proteins. jenkemusa.combiochempeg.com A PROTAC molecule is heterobifunctional, consisting of two active ligands connected by a chemical linker: one ligand binds to the target protein of interest, and the other recruits an E3 ubiquitin ligase. jenkemusa.comtocris.com this compound is utilized in PROTAC research as a PEG-based linker. medchemexpress.comtargetmol.cominvivochem.comcymitquimica.com
The linker is not merely a spacer but plays a critical role in the PROTAC's efficacy. jenkemusa.comexplorationpub.com The design principles for PROTAC linkers focus on optimizing the formation and stability of the ternary complex (E3 ligase-PROTAC-target protein), which is essential for the subsequent ubiquitination and degradation of the target. explorationpub.com Key design considerations for PEG linkers include:
Linker Length and Flexibility : The length of the PEG chain is a crucial parameter. jenkemusa.comexplorationpub.com An optimal linker length is required to span the distance between the two proteins without inducing steric hindrance, facilitating effective ternary complex formation. explorationpub.com If the linker is too short or too long, it can prevent the two proteins from coming into the correct proximity for ubiquitination. explorationpub.com PEG linkers offer the advantage of being easily synthesized in various lengths (e.g., PEG3, PEG4, PEG5), allowing researchers to systematically tune this property to maximize degradation efficiency. jenkemusa.combiochempeg.combiochempeg.com
Synthetic Accessibility : Bifunctional PEG linkers, such as those with reactive groups at each end, simplify the assembly of the final PROTAC molecule. jenkemusa.combiochempeg.com this compound, while primarily a crosslinker, exemplifies the principle of having reactive ends that can be adapted for conjugation in linker synthesis.
| PROTAC Linker Design Principle | Contribution of PEG Moiety (e.g., from this compound) | Research Finding Reference |
| Solubility Enhancement | Increases water solubility of the PROTAC molecule. | jenkemusa.com, precisepeg.com, biochempeg.com, biochempeg.com |
| Permeability Modulation | Affects cell permeability, potentially improving oral absorption. | jenkemusa.com, biochempeg.com, biochempeg.com |
| Optimal Ternary Complex Formation | Flexible chain helps orient the two ligands for binding. | explorationpub.com |
| Tunable Linker Length | Length can be varied to achieve optimal protein degradation. | jenkemusa.com, explorationpub.com, biochempeg.com |
| Facilitated Synthesis | Bifunctional nature allows for simpler assembly of PROTAC structures. | jenkemusa.combiochempeg.com |
Advanced Materials Science and Polymer Engineering
In the realm of materials science, this compound is valued for its ability to form robust, crosslinked polymer networks. These materials find use in applications where specific mechanical and chemical properties are required.
Development of Crosslinked Polymer Matrices for Enhanced Performance
The two methacrylate groups on this compound make it an effective crosslinking agent. nih.gov When polymerized, it forms a three-dimensional polymer network, or matrix, where the polymer chains are covalently bonded. This crosslinking dramatically alters the material's properties compared to its linear polymer counterparts.
The primary goal in developing these crosslinked matrices is to enhance performance characteristics such as mechanical strength, thermal stability, and chemical resistance. scienceopen.com Dynamic Mechanical Analysis (DMA) is a key technique used to characterize the performance of these polymers, measuring properties like stiffness (storage modulus) and energy dissipation (loss modulus) as a function of temperature or frequency. scienceopen.comonlytrainings.com Research shows that as the degree of crosslinking (conversion) increases, the Young's modulus and storage modulus of the resulting polymer network also increase. scienceopen.com
This principle is applied in various fields. For instance, in dental composites, dimethacrylate monomers like TEGDMA (a structural relative of this compound) are used to create a durable, crosslinked matrix that surrounds filler particles. researchgate.netpocketdentistry.com The crosslinked structure provides the necessary rigidity and wear resistance for dental restorations. researchgate.net Similarly, in developing advanced coatings or self-healing polymer electrolytes, crosslinking is used to ensure dimensional stability and robust mechanical properties. nih.govmdpi.com The degree of crosslinking can be precisely controlled during synthesis, allowing for the fine-tuning of the final material's performance to meet specific application demands. korea.ac.kr
| Property | Effect of Crosslinking with Dimethacrylates | Research Application Example |
| Mechanical Strength | Increases rigidity, hardness, and modulus. | Dental resin composites researchgate.netpocketdentistry.com |
| Thermal Stability | Raises the glass transition temperature (Tg). | High-performance polymer matrices scienceopen.com |
| Swelling Behavior | Reduces water sorption and swelling in solvents. | Hydrogels for controlled release nih.gov |
| Dimensional Stability | Maintains structural integrity under stress. | Self-healing polymer electrolytes mdpi.com |
Polymerization in Specialized Environments (e.g., ionic liquids)
While many polymerization reactions are conducted in conventional organic solvents, research has explored the use of specialized environments like ionic liquids (ILs). warwick.ac.uk Ionic liquids are salts that are liquid at or near room temperature and possess unique properties such as low volatility, high thermal stability, and high ionic conductivity. researchgate.net
The polymerization of methacrylate monomers in ionic liquids presents both opportunities and challenges. warwick.ac.uk Studies on the free radical polymerization of methyl methacrylate (MMA) in imidazolium-based ionic liquids have shown that the reactions can proceed rapidly, leading to the formation of very high molecular weight polymers. warwick.ac.uk However, the high viscosity of some ionic liquids can be a challenge, affecting stirring and reaction kinetics. warwick.ac.uk The choice of the anion and cation of the ionic liquid can influence the polymerization process and the properties of the resulting polymer. researchgate.netazom.com For instance, certain ionic liquids can deactivate initiators or participate in side-reactions, while others can lead to better stereoregulation of the polymer chain. researchgate.net
This area of research is driven by the potential for "green" chemistry (due to the low volatility of ILs) and the possibility of creating polymers with novel properties that are not achievable in conventional solvents. azom.comresearchgate.net The synthesis of polymerizable ionic liquids, where the methacrylate group is part of the IL monomer itself, further expands the possibilities for creating advanced materials like solid-state electrolytes and specialized membranes. azom.comresearchgate.net
Influence of PEGylation on Polymer Properties in Material Applications
The process of PEGylation, which involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, significantly modifies the properties of polymers, making them suitable for a wide range of material applications. The incorporation of a pentaethylene glycol (PEG5) linker within a bis-methacrylate monomer endows the resulting polymer with a unique combination of characteristics derived from both the methacrylate and PEG components.
The presence of the PEG5 chain imparts a significant degree of hydrophilicity to the polymer. This is due to the ether oxygens in the PEG chain which can form hydrogen bonds with water molecules, leading to increased water uptake and swelling of the polymer matrix. mdpi.comnih.gov This enhanced hydrophilicity is a critical factor in biomedical applications, as it can improve the biocompatibility of the material by reducing non-specific protein adsorption and cell adhesion. ukm.mymdpi.com The hydrophilic nature of PEG also contributes to the flexibility of the polymer chains, which can influence the mechanical properties of the final material. nih.gov
The bis-methacrylate functional groups at either end of the PEG5 linker are susceptible to polymerization, typically through free-radical initiation, leading to the formation of a crosslinked polymer network. The length of the PEG chain between the methacrylate groups plays a crucial role in determining the crosslink density of the network. mdpi.com A shorter PEG chain, such as in this compound, results in a higher crosslink density compared to polymers with longer PEG chains. This higher crosslink density generally leads to a stiffer material with a higher elastic modulus and hardness. mdpi.com However, the inherent flexibility of the PEG chain can counteract this effect to some extent, resulting in a material that is both strong and flexible.
The table below summarizes the influence of incorporating this compound on key polymer properties based on research findings on analogous polyethylene glycol dimethacrylate (PEGDMA) systems.
Table 1: Influence of this compound Incorporation on Polymer Properties
| Property | Influence of this compound | Rationale |
|---|---|---|
| Hydrophilicity | Increased | The ether linkages in the PEG5 chain form hydrogen bonds with water, increasing water absorption. mdpi.comnih.gov |
| Biocompatibility | Improved | Reduced protein adsorption and cell adhesion due to the hydrophilic and flexible PEG chains. ukm.mymdpi.com |
| Mechanical Strength | Tunable | The high crosslink density from the bis-methacrylate groups provides stiffness, while the PEG chain offers flexibility. mdpi.com |
| Swelling Ratio | Increased with PEG content | Higher PEG content leads to greater water absorption and swelling of the polymer network. mdpi.com |
| Degradability | Potentially enhanced | The ether linkages in the PEG backbone can be susceptible to hydrolytic or oxidative degradation over time. mdpi.com |
Design of Functionalized Polymeric Materials for Diverse Research Scenarios
The unique properties of this compound make it a versatile building block for the design of functionalized polymeric materials tailored for specific research applications. By copolymerizing this compound with other monomers, researchers can fine-tune the chemical and physical properties of the resulting polymer to suit a variety of scenarios, from tissue engineering to drug delivery and biosensing.
In the field of hydrogel design , this compound is a particularly valuable crosslinking agent. acs.org Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, mimicking the extracellular matrix of natural tissues. nih.gov By varying the concentration of this compound in the prepolymer solution, the crosslink density, and consequently the mechanical properties and swelling behavior of the hydrogel, can be precisely controlled. scientific.netresearchgate.net For instance, a higher concentration of this compound will result in a more tightly crosslinked hydrogel with higher stiffness and a lower swelling ratio, which may be desirable for load-bearing tissue engineering applications. nih.gov Conversely, a lower concentration can produce a softer, more porous hydrogel suitable for encapsulating and supporting the growth of cells. researchgate.netnih.gov
For drug delivery applications , the amphiphilic nature of polymers containing this compound can be exploited. The hydrophilic PEG segments can form a protective corona around a hydrophobic core, creating micelles or nanoparticles that can encapsulate hydrophobic drugs. utwente.nl The PEG shell enhances the solubility and stability of the drug carrier in aqueous environments and can help to prolong its circulation time in the body by evading the immune system. acs.org The release of the encapsulated drug can be controlled by the degradation of the polymer matrix, which can be designed to be sensitive to specific physiological cues such as pH or enzymes.
In the realm of biosensors and functional surfaces , polymers functionalized with this compound can be used to create biocompatible and anti-fouling coatings. mdpi.com The PEG chains create a hydrated layer on the surface that resists the non-specific adsorption of proteins and other biomolecules, which is crucial for maintaining the sensitivity and accuracy of biosensors. mdpi.com The methacrylate groups can be used to covalently attach these polymers to a variety of substrates.
The table below illustrates how different design strategies involving this compound can be employed to create functional materials for various research scenarios.
Table 2: Design of Functionalized Polymeric Materials using this compound
| Research Scenario | Design Strategy | Resulting Material Properties |
|---|---|---|
| Tissue Engineering Scaffold | Copolymerization with a biodegradable monomer (e.g., polylactic acid) and a cell-adhesive peptide-methacrylate. nih.gov | Biocompatible, biodegradable scaffold with tunable mechanical properties and cell-adhesive sites. |
| Controlled Drug Delivery Vehicle | Formation of self-assembling block copolymers with a hydrophobic monomer (e.g., polycaprolactone). | Amphiphilic nanoparticles with a hydrophilic PEG shell for prolonged circulation and a hydrophobic core for drug encapsulation. utwente.nl |
| Injectable Hydrogel for Cell Encapsulation | Photopolymerization of a solution containing this compound and a photoinitiator. nih.gov | Biocompatible hydrogel that can be formed in situ, encapsulating cells with minimal damage. |
| Anti-Fouling Surface Coating | Grafting of this compound containing polymers onto a surface via surface-initiated polymerization. mdpi.com | A hydrophilic, protein-resistant surface that minimizes non-specific binding. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
